N-Acetylisoleucine

Vue d'ensemble

Description

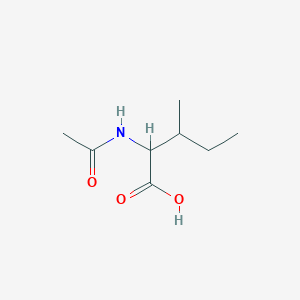

N-Acetylisoleucine is an acetylated derivative of the amino acid isoleucine. It is classified as an alpha amino acid or a derivatized alpha amino acid. This compound is biologically available as an N-terminal capped form of the proteinogenic alpha amino acid L-isoleucine .

Applications De Recherche Scientifique

N-Acetylisoleucine has various applications in scientific research:

Chemistry: It is used as a building block in peptide synthesis and as a model compound in studying acetylation reactions.

Biology: It serves as a metabolite in various biochemical pathways and is studied for its role in protein modification.

Medicine: this compound is investigated for its potential therapeutic effects, particularly in neurological disorders.

Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds

Mécanisme D'action

- Specifically, it interacts with the monocarboxylate transporter type 1 (MCT1) , which facilitates its uptake into cells. MCT1 has ubiquitous tissue expression, making it well-suited for distributing N-Acetylisoleucine .

Target of Action

Pharmacokinetics

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Acetylisoleucine can be synthesized through the acetylation of isoleucineThis reaction typically requires acetic anhydride or acetyl chloride as the acetylating agents, and a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetylisoleucine undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the amino group or the side chain of the isoleucine moiety.

Reduction: Reduction reactions typically target the carbonyl group of the acetyl moiety.

Substitution: This compound can undergo nucleophilic substitution reactions at the acetyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetylleucine: Another acetylated amino acid with similar properties and applications.

N-Acetylvaline: An acetylated derivative of valine with comparable biochemical roles.

N-Acetylmethionine: An acetylated form of methionine used in similar research contexts

Uniqueness

N-Acetylisoleucine is unique due to its specific structure and the presence of the isoleucine moiety, which imparts distinct biochemical properties. Its role as a metabolite and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Activité Biologique

N-Acetylisoleucine (NAc-Ile) is a derivative of the branched-chain amino acid isoleucine, which has garnered attention for its potential therapeutic applications and biological activities. This article delves into the biological activity of NAc-Ile, highlighting its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

This compound is an acetylated form of isoleucine, an essential amino acid. The acetylation process alters its pharmacological properties, enhancing its solubility and bioavailability compared to its parent compound. This modification allows for different transport mechanisms within biological systems, particularly through various amino acid transporters.

The biological activity of NAc-Ile is primarily mediated through its interaction with specific transporters and metabolic pathways:

- Transport Mechanisms : NAc-Ile is known to utilize organic anion transporters (OAT1 and OAT3) and monocarboxylate transporter type 1 (MCT1) for cellular uptake. Studies indicate that it acts as a substrate for these transporters, which are critical for its distribution in tissues . The kinetics of uptake suggest that MCT1 has a lower affinity compared to LAT1 (L-type amino acid transporter), which typically transports leucine but not its acetylated forms .

- Metabolic Pathways : Once inside the cell, NAc-Ile may enter metabolic pathways that influence cellular functions. Its metabolites could contribute to various physiological effects, including modulation of protein synthesis and energy metabolism .

Pharmacokinetics

Research has demonstrated significant differences in the pharmacokinetics of NAc-Ile compared to other amino acids and their derivatives. For instance, studies have shown that NAc-Ile can be detected in human hair samples, suggesting its potential as a biomarker for metabolic conditions such as diabetes . The pharmacokinetic profile indicates that NAc-Ile may have a role in regulating insulin secretion from pancreatic β-cells, which is crucial for glucose homeostasis .

Clinical Applications

NAc-Ile has been explored for various therapeutic applications:

- Neurological Disorders : The compound is under investigation for its potential benefits in treating neurological disorders such as cerebellar ataxia and other conditions with unmet medical needs. Clinical trials are ongoing to evaluate its efficacy in diseases like Niemann-Pick disease type C and GM2 gangliosidoses .

- Muscle Preservation : Recent studies have linked increased levels of NAc-Ile with muscle preservation in clinical settings. For example, higher concentrations were associated with maintained muscle volume in patients undergoing specific treatments, indicating a potential protective role against muscle wasting .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of NAc-Ile:

- Diabetes Prediction : A study identified a metabolic signature involving NAc-Ile that strongly predicts the development of type 2 diabetes in mice. Elevated levels were associated with altered insulin secretion dynamics .

- Muscle Volume Preservation : In clinical trials assessing muscle health, elevated levels of NAc-Ile correlated positively with preserved muscle mass in patients receiving nutritional interventions .

Data Table: Summary of Key Findings on this compound

Propriétés

IUPAC Name |

2-acetamido-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTWZSUNGHMMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942377 | |

| Record name | N-(1-Hydroxyethylidene)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3077-46-1, 19764-31-9, 20257-17-4, 33601-90-0 | |

| Record name | N-Acetyl-L-isoleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoleucine, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC203805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoleucine, DL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxyethylidene)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of N-acetylisoleucine and its relationship to amino acid metabolism?

A1: this compound is an N-acetylated amino acid found in urine, often at elevated levels in individuals with certain metabolic disorders. While its specific biological role is not fully elucidated, its presence suggests an interplay with amino acid metabolism. One study found that patients with Maple Syrup Urine Disease (MSUD), a condition characterized by impaired metabolism of branched-chain amino acids, exhibited increased urinary excretion of this compound, alongside N-acetylleucine and N-acetylvaline []. This observation suggests that N-acetylation might be a metabolic pathway involved in handling excess amino acids in these disorders.

Q2: How does this compound interact with L-isoleucine in the context of malaria?

A3: Research on Plasmodium knowlesi, a malaria-causing parasite, sheds light on a potential interaction between this compound and L-isoleucine. The study demonstrated that L-isoleucine is crucial for the in vitro growth of P. knowlesi []. While this compound's specific impact wasn't directly investigated in this study, it's interesting to note that another isoleucine analog, L-O-methylthreonine, significantly inhibited DNA synthesis in the parasite. This inhibition was reversible by adding L-isoleucine, indicating a competitive mechanism. Although speculative, this raises the question of whether this compound might also interfere with L-isoleucine utilization by the parasite, potentially hindering its growth. Further research is needed to explore this possibility.

Q3: Does increased protein intake after a subarachnoid hemorrhage impact this compound levels?

A4: A study investigating the effects of a high-protein diet combined with neuromuscular electrical stimulation after aneurysmal subarachnoid hemorrhage found a positive correlation between protein intake and plasma this compound levels []. This suggests that increased protein intake, potentially leading to elevated isoleucine levels, could result in greater this compound production as a byproduct of isoleucine metabolism. This observation, while preliminary, highlights the potential impact of dietary interventions on this compound levels and warrants further investigation into the long-term consequences and potential therapeutic implications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.